molecular formula C20H11Cl2NO3 B3984220 2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione

2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione

Cat. No.: B3984220
M. Wt: 384.2 g/mol
InChI Key: OVVMVWQEIUGFAO-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the chlorination of anthracene-9,10-dione followed by the introduction of the amino and chlorophenoxy groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and efficiency, often employing advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins, enzymes, or DNA, leading to alterations in cellular functions. These interactions can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione
  • Emodic acid
  • Emodacidamide A-H

Uniqueness

2-Amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-chloro-1-(4-chlorophenoxy)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2NO3/c21-10-5-7-11(8-6-10)26-20-16-14(9-15(22)17(20)23)18(24)12-3-1-2-4-13(12)19(16)25/h1-9H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMVWQEIUGFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)OC4=CC=C(C=C4)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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